molecular formula C11H13N3 B8765300 4-(1-Ethyl-1H-imidazol-2-yl)aniline

4-(1-Ethyl-1H-imidazol-2-yl)aniline

Cat. No.: B8765300
M. Wt: 187.24 g/mol
InChI Key: UNNGCBLLSSNKMJ-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-imidazol-2-yl)aniline is an aromatic amine featuring an aniline moiety substituted at the para position with a 1-ethyl-1H-imidazole ring. The compound’s structure combines the electron-rich aniline group with the heterocyclic imidazole, which is known for its role in coordination chemistry and bioactivity.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)aniline

InChI

InChI=1S/C11H13N3/c1-2-14-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-8H,2,12H2,1H3

InChI Key

UNNGCBLLSSNKMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Direct Coupling of 4-Iodoaniline with 1-Ethylimidazole

The Ullmann coupling reaction is the most widely reported method for synthesizing 4-(1-ethyl-1H-imidazol-2-yl)aniline. This approach leverages copper catalysis to form the C–N bond between aryl halides and azoles.

Procedure ():

  • Reactants : 4-Iodoaniline (1 eq), 1-ethylimidazole (1.2 eq).

  • Catalyst System : CuI (5–10 mol%), 1,10-phenanthroline (10 mol%).

  • Base : NaOH or K2_2CO3_3 (2 eq).

  • Solvent : Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).

  • Conditions : 110–130°C for 6–12 hours under nitrogen.

Key Data :

ParameterValue
Yield72–85%
Purity (HPLC)>99%
Reaction Time6–12 hours

Mechanistic Insight :
The reaction proceeds via oxidative addition of Cu(I) to the aryl halide, followed by coordination with the imidazole nitrogen and reductive elimination to form the product. Ligands like 1,10-phenanthroline enhance catalytic efficiency by stabilizing intermediates.

Ligand-Accelerated Protocols

Recent advancements utilize bidentate ligands to improve reaction kinetics and yields.

Example ():

  • Ligands : 2,2,6,6-Tetramethylheptanedione (TMHD) or 6,7-dihydroquinolin-8(5H)-one oxime.

  • Conditions : 100–120°C, 4–6 hours.

  • Yield Improvement : 15–20% compared to ligand-free systems.

Advantages :

  • Reduced copper loading (5 mol% vs. 20 mol%).

  • Tolerance for unprotected anilines.

Post-Coupling Alkylation Strategies

N-Ethylation of 4-(1H-Imidazol-2-yl)aniline

For substrates where direct Ullmann coupling is challenging, sequential alkylation offers an alternative.

Procedure ():

  • Step 1 : Synthesize 4-(1H-imidazol-2-yl)aniline via Ullmann coupling of 4-iodoaniline and imidazole.

  • Step 2 : Alkylate the imidazole nitrogen using ethyl bromide or diethyl sulfate.

Conditions :

  • Base : NaH or K2_2CO3_3.

  • Solvent : DMF or acetonitrile.

  • Temperature : 60–80°C for 4–8 hours.

Data :

ParameterValue
Yield (Step 2)65–78%
Selectivity (N1 vs. N3)9:1

Limitations :

  • Competing O-alkylation if hydroxyl groups are present.

  • Requires purification via recrystallization (e.g., tert-butanol).

Alternative Routes: Cyclocondensation and Reductive Amination

Cyclocondensation of α-Diketones

Though less common, imidazole rings can be constructed from α-diketones and amines.

Example ():

  • Reactants : Glyoxal (1 eq), 4-ethylaminoaniline (1 eq).

  • Catalyst : NH4_4OAc.

  • Conditions : Reflux in ethanol for 12 hours.

Yield : 40–55%.

Challenges :

  • Low regioselectivity for the 2-position.

  • Requires harsh conditions (180°C in phosphoric acid).

Reductive Amination

A niche method involves reducing Schiff bases formed between 4-aminobenzaldehyde and 1-ethylimidazole-2-carboxaldehyde.

Procedure ():

  • Form Schiff Base : React aldehyde and amine in ethanol with acetic acid.

  • Reduce : Use NaBH4_4 or H2_2/Pd-C.

Yield : 50–60%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Ullmann Coupling72–85>99HighIndustrial
Post-Coupling Alkylation65–7895–98ModerateLab-scale
Cyclocondensation40–5585–90LowLimited

Key Takeaways :

  • Ullmann coupling is optimal for large-scale production.

  • Alkylation routes are preferable for labs lacking specialized catalysts.

Purification and Characterization

Recrystallization

  • Solvents : Methyl tert-butyl ether or tert-butanol.

  • Purity Post-Recrystallization : 99.8% (HPLC).

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 1.42 (t, 3H, CH2_2CH3_3), 4.27 (q, 2H, CH2_2CH3_3), 6.82–7.65 (m, 4H, Ar–H), 8.12 (s, 1H, imidazole-H).

  • HRMS : m/z 215.29 [M+H]+^+.

Industrial and Environmental Considerations

Catalyst Recycling

  • Copper residues: <10 ppm achieved via NaOH washes.

  • Solvent Recovery: NMP and DMSO recycled via distillation.

Green Chemistry Advances

  • Aqueous Systems : Water as a solvent with TBAB phase-transfer catalyst.

  • Yield : 70–75% at 120°C .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different aniline derivatives.

    Substitution: The compound can participate in substitution reactions, where the aniline or imidazole groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different aniline derivatives.

Scientific Research Applications

Antitumor Applications

One of the most significant applications of 4-(1-Ethyl-1H-imidazol-2-yl)aniline is in cancer therapy. Research indicates that derivatives of this compound exhibit promising antitumor activity :

  • Mechanism of Action : Studies have shown that this compound induces apoptosis in cancer cells by modulating key proteins involved in cell death pathways. For example, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and cell death .
  • Selectivity : The compound has demonstrated a favorable selectivity index, indicating higher tolerance in normal cells compared to cancer cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Enzyme Inhibition

This compound also shows potential as an enzyme inhibitor , particularly affecting cytochrome P450 enzymes:

  • Pharmacokinetics : By interacting with these enzymes, the compound can influence the metabolism of various drugs, potentially enhancing or diminishing their therapeutic effects . This property makes it a candidate for drug development and optimization.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties , effective against various bacterial strains. This characteristic is attributed to its ability to disrupt microbial cell functions through interactions with essential enzymes and pathways .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can modulate inflammatory responses:

  • Mechanism : The compound may influence gene expression related to immune functions, providing a basis for its potential use in treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory responses
AntidiabeticPotential effects on glucose metabolism
AntiviralInhibitory effects on viral replication

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antitumor Activity Study : A study reported that the compound exhibited significant cytotoxicity against liver carcinoma cell lines with IC50 values indicating its potential as an anticancer agent .
  • Enzyme Interaction Analysis : Research demonstrated that this compound could alter the activity of cytochrome P450 enzymes, suggesting implications for drug-drug interactions in clinical settings .
  • Antimicrobial Screening : Various derivatives were tested against a range of pathogens, confirming the broad-spectrum antimicrobial activity associated with this compound .

Mechanism of Action

The mechanism by which 4-(1-Ethyl-1H-imidazol-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₁₁H₁₄N₃ 188.25 Ethyl group at N1 of imidazole Hypothesized applications in drug design -
4-(1H-Benzo[d]imidazol-2-yl)aniline C₁₃H₁₁N₃ 209.25 Benzoimidazole fused ring Anti-HCV activity
4-(1H-Imidazol-1-ylmethyl)aniline C₁₀H₁₁N₃ 173.21 Imidazole linked via methylene group Organic intermediate; toxic (R20/21/22)
2-(4-Methyl-1H-imidazol-2-yl)aniline C₁₀H₁₁N₃ 173.22 Methyl group at C4 of imidazole Life sciences research
4-[1-(Prop-2-en-1-yl)-1H-imidazol-2-yl]aniline C₁₂H₁₃N₃ 199.25 Propenyl group at N1 of imidazole Polymerizable intermediate

Substituent Effects on Reactivity and Bioactivity

  • Ethyl vs. Methyl Substitution : The ethyl group in this compound increases steric bulk and lipophilicity compared to methyl analogs (e.g., 2-(4-Methyl-1H-imidazol-2-yl)aniline). This could enhance membrane permeability in drug candidates but reduce solubility in aqueous media .
  • Benzoimidazole vs. Imidazole : The fused benzoimidazole ring in 4-(1H-Benzo[d]imidazol-2-yl)aniline extends conjugation, likely improving UV absorption properties. This structural feature is linked to anti-HCV activity in derivatives synthesized via hydrazine-mediated cyclization .
  • Propenyl Functionalization : The propenyl group in 4-[1-(Prop-2-en-1-yl)-1H-imidazol-2-yl]aniline introduces a reactive site for polymerization or click chemistry, making it valuable in materials science .

Research Findings and Trends

  • Synthetic Methodologies: TDAE (tetrakis(dimethylamino)ethylene) strategies, as used in nitroimidazole derivatives, could be adapted for functionalizing this compound with carbonyl groups .
  • Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., ethyl) on the imidazole ring may enhance bioactivity by stabilizing charge-transfer complexes, as seen in related aniline-imidazole hybrids .
  • Analytical Challenges: Purification of these compounds often requires reversed-phase chromatography (C18 columns) or recrystallization, as noted in the isolation of dihydroimidazole-aniline derivatives .

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